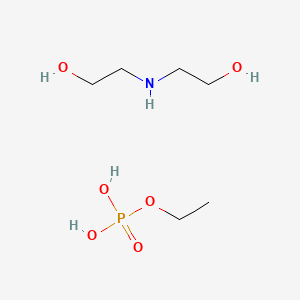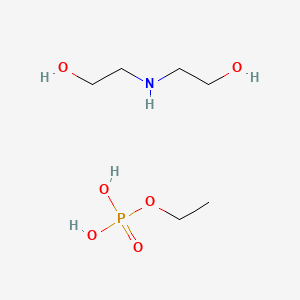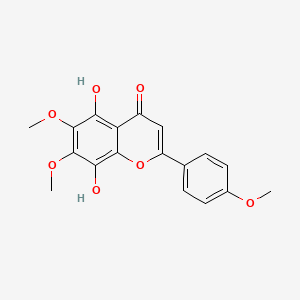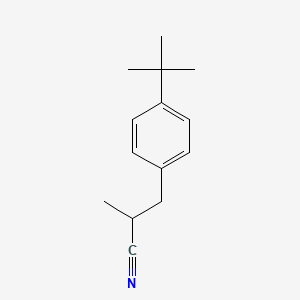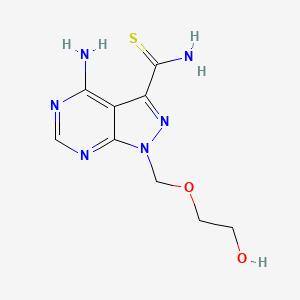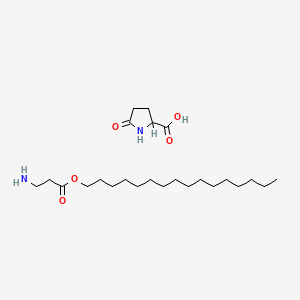
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and various substituents including dichloroethenyl, hydroxymethyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor.
Addition of Substituents: The dichloroethenyl, hydroxymethyl, and methyl groups can be added through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The dichloroethenyl group can be reduced to form a dichloroethyl group.
Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the dichloroethenyl group can produce a dichloroethyl derivative.
科学研究应用
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but differ in their substituents.
Dichloroethenyl compounds: These compounds contain the dichloroethenyl group but may have different core structures.
Hydroxymethyl compounds: These compounds have the hydroxymethyl group but vary in their overall structure.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
64162-73-8 |
|---|---|
分子式 |
C8H10Cl2O3 |
分子量 |
225.07 g/mol |
IUPAC 名称 |
3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10Cl2O3/c1-8(3-11)4(2-5(9)10)6(8)7(12)13/h2,4,6,11H,3H2,1H3,(H,12,13) |
InChI 键 |
MPUIDENWQJJABU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



